(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 93893-27-7
VCID: VC17315362
InChI: InChI=1S/C31H58N2O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-28-29(27-30(33)34)31(35)32(24-8-5-2)25-9-6-3/h15-16,29H,4-14,17-28H2,1-3H3/b16-15-
SMILES:
Molecular Formula: C31H58N2O2
Molecular Weight: 490.8 g/mol

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 93893-27-7

Cat. No.: VC17315362

Molecular Formula: C31H58N2O2

Molecular Weight: 490.8 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide - 93893-27-7

Specification

CAS No. 93893-27-7
Molecular Formula C31H58N2O2
Molecular Weight 490.8 g/mol
IUPAC Name N,N-dibutyl-1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C31H58N2O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-28-29(27-30(33)34)31(35)32(24-8-5-2)25-9-6-3/h15-16,29H,4-14,17-28H2,1-3H3/b16-15-
Standard InChI Key RLCHJSBXBCJULN-NXVVXOECSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC

Introduction

Structural Features and Stereochemical Considerations

The compound’s structure comprises three key components:

  • Pyrrolidone Core: A five-membered lactam ring with a ketone group at the 5-position, contributing to its polarity and potential hydrogen-bonding capabilities.

  • (Z)-Octadec-9-enyl Chain: An 18-carbon unsaturated alkyl chain with a cis double bond at the 9th position. The Z-configuration introduces steric hindrance, influencing the molecule’s three-dimensional conformation and intermolecular interactions .

  • N,N-Dibutyl Carboxamide Group: A tertiary amide substituent at the 3-position of the pyrrolidone ring, enhancing lipophilicity and modulating solubility in nonpolar solvents.

The stereochemistry of the double bond is critical; the Z-configuration places bulky substituents on the same side, potentially affecting membrane permeability in biological systems .

Physicochemical Properties

PropertyValue
Molecular FormulaC31H58N2O2\text{C}_{31}\text{H}_{58}\text{N}_2\text{O}_2
Molecular Weight490.8 g/mol
CAS Number93893-27-7
IUPAC NameN,N-Dibutyl-1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxamide
Density~0.89 g/cm³ (estimated)
Boiling Point>600°C (extrapolated)
SolubilityInsoluble in water; soluble in DMSO, chloroform

The compound’s low water solubility (attributed to its long hydrocarbon chain) and high molecular weight suggest utility in lipid-based formulations or as a scaffold for drug delivery systems .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Structural DifferencesPotential Applications
(Z)-N-Octadec-9-enylhexadecan-1-amide C34H67NO\text{C}_{34}\text{H}_{67}\text{NO}Linear amide vs. pyrrolidone coreSurfactants, lubricants
1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acidC23H41NO3\text{C}_{23}\text{H}_{41}\text{NO}_3Carboxylic acid vs. carboxamideAntimicrobial agents
1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamideC18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2Aromatic vs. aliphatic substituentsEnzyme inhibition (e.g., InhA)

The target compound’s pyrrolidone core and dibutyl carboxamide distinguish it from simpler amides, potentially enhancing binding affinity in biological targets.

Challenges and Future Directions

  • Synthetic Optimization: Current methods likely suffer from low yields due to steric hindrance during alkylation. Transition-metal-catalyzed cross-couplings could improve efficiency.

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7) and antimicrobial panels to validate hypothesized activities.

  • Structural Modifications: Explore replacing the dibutyl group with shorter or branched alkyl chains to tune solubility and potency.

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